molecular formula C19H16N2O2 B14805755 3-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzamide

3-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzamide

Cat. No.: B14805755
M. Wt: 304.3 g/mol
InChI Key: KQAYRXBECUOPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-methoxy-1-naphthyl)methylene]amino}benzamide is an organic compound with a complex structure that includes a benzamide core and a methoxy-naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-methoxy-1-naphthyl)methylene]amino}benzamide typically involves the condensation of 4-methoxy-1-naphthaldehyde with 3-aminobenzamide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-methoxy-1-naphthyl)methylene]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 4-methoxy-1-naphthaldehyde or 4-methoxy-1-naphthoic acid.

    Reduction: Formation of 3-{[(4-methoxy-1-naphthyl)methyl]amino}benzamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-{[(4-methoxy-1-naphthyl)methylene]amino}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-methoxy-1-naphthyl)methylene]amino}benzamide is not fully understood, but it is believed to interact with various molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-methoxybenzamide: Similar structure but lacks the naphthyl group.

    4-methoxy-1-naphthaldehyde: Contains the naphthyl group but lacks the benzamide moiety.

    N,N-diethyl-3-methylbenzamide:

Uniqueness

3-{[(4-methoxy-1-naphthyl)methylene]amino}benzamide is unique due to its combination of a benzamide core with a methoxy-naphthyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

3-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C19H16N2O2/c1-23-18-10-9-14(16-7-2-3-8-17(16)18)12-21-15-6-4-5-13(11-15)19(20)22/h2-12H,1H3,(H2,20,22)

InChI Key

KQAYRXBECUOPOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=CC(=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.